molecular formula C7H11N3NaO6S B1665841 Avibactam sodium CAS No. 1192491-61-4

Avibactam sodium

Cat. No.: B1665841
CAS No.: 1192491-61-4
M. Wt: 288.24 g/mol
InChI Key: AXVUNLXMABVHIF-JBUOLDKXSA-N
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Description

Avibactam sodium is a non-beta-lactam beta-lactamase inhibitor developed to combat antibiotic resistance in Gram-negative bacterial pathogens. It is often used in combination with ceftazidime, a third-generation cephalosporin, to treat complicated intra-abdominal infections and complicated urinary tract infections caused by multi-drug resistant bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of avibactam sodium involves several steps. One method includes the reaction of sodium 2-ethylhexanoate with an intermediate compound K. The intermediate compound K is synthesized through a series of reactions starting from compound J, which reacts with ammonium formate, formic acid, and triethylamine in the presence of a catalyst. This reaction removes benzyl groups to form compound K1. Compound K1 then undergoes sulfonation and crystallization to yield the final product .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves chiral resolution using oxalic acid, ring-closing using solid phosgene, and hydrolysis using lithium hydroxide. These steps ensure high yield and suitability for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Avibactam sodium primarily undergoes hydrolysis and recyclisation reactions. It inhibits serine beta-lactamases by acylating the nucleophilic active site serine. The recyclisation of the avibactam-derived carbamoyl complex is favored over hydrolysis, which is crucial for its potency .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include the inactivated beta-lactamase enzyme and the hydrolyzed this compound .

Scientific Research Applications

Avibactam sodium has several scientific research applications:

Mechanism of Action

Avibactam sodium inhibits beta-lactamase enzymes by forming a covalent and reversible bond with the active site serine. This prevents the enzyme from hydrolyzing beta-lactam antibiotics, thereby restoring the antibiotic’s activity against resistant bacteria. The compound is effective against class A, class C, and some class D beta-lactamases .

Comparison with Similar Compounds

Properties

CAS No.

1192491-61-4

Molecular Formula

C7H11N3NaO6S

Molecular Weight

288.24 g/mol

IUPAC Name

sodium;[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate

InChI

InChI=1S/C7H11N3O6S.Na/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15;/h4-5H,1-3H2,(H2,8,11)(H,13,14,15);/t4-,5+;/m1./s1

InChI Key

AXVUNLXMABVHIF-JBUOLDKXSA-N

SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+]

Isomeric SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)N.[Na]

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)N.[Na]

Appearance

Solid powder

Key on ui other cas no.

1192491-61-4

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NXL104;  NXL-104;  NXL 104;  Avibactam;  Avibactam sodium.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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